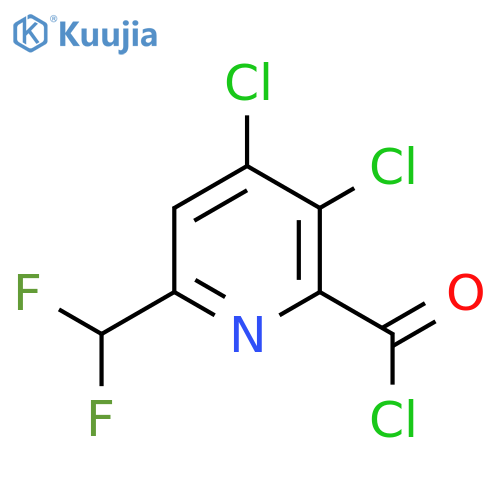Cas no 1806893-02-6 (3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride)

1806893-02-6 structure
商品名:3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride
CAS番号:1806893-02-6
MF:C7H2Cl3F2NO
メガワット:260.452685832977
CID:4850989
3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride
-
- インチ: 1S/C7H2Cl3F2NO/c8-2-1-3(7(11)12)13-5(4(2)9)6(10)14/h1,7H
- InChIKey: RGSXQOBBBYBGIX-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(C(F)F)=NC=1C(=O)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 3.6
3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029072566-1g |
3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride |
1806893-02-6 | 97% | 1g |
$2,980.00 | 2022-03-31 | |
| Alichem | A029072566-250mg |
3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride |
1806893-02-6 | 97% | 250mg |
$1,008.00 | 2022-03-31 | |
| Alichem | A029072566-500mg |
3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride |
1806893-02-6 | 97% | 500mg |
$1,711.50 | 2022-03-31 |
3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride 関連文献
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
1806893-02-6 (3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride) 関連製品
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2039-76-1(3-Acetylphenanthrene)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 393835-65-9(5-Amino-N-acetyltryptamine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
